Esprolol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Esprolol, also known as ACC-9369, is a β-adrenergic receptor antagonist potentially for the treatment of angina pectoris, anxiety and migraine. Esprolol has potential for short-term use in patients with exertional angina and in patients with other diseases in which rapid-onset beta blocking action would be beneficial.

Applications De Recherche Scientifique

Therapeutic Indications

Esmolol hydrochloride has received approval from the United States Food and Drug Administration (FDA) for several critical applications:

- Supraventricular Tachycardia : Esprolol is indicated for the rapid control of ventricular rates in patients with atrial fibrillation or atrial flutter, particularly in perioperative and emergency settings .

- Hypertensive Emergencies : It is effective in managing hypertension during intubation and surgery due to its short half-life, allowing for quick titration and control .

- Acute Coronary Syndrome : Esprolol is utilized to manage heart rate and rhythm disturbances associated with acute coronary syndromes, including myocardial infarction .

- Off-Label Uses : These include treatment for aortic dissection, thyrotoxicosis, refractory ventricular tachycardia, and mitigating catecholamine responses during electroconvulsive therapy .

Pharmacokinetics

The pharmacokinetic profile of esprolol is characterized by:

- Rapid Absorption : Onset of action occurs within 60 seconds with steady-state levels achieved in about 5 minutes.

- Short Half-Life : The drug has a half-life of approximately 9 minutes, allowing for quick cessation of effects upon discontinuation of infusion.

- Metabolism : Esprolol is metabolized by erythrocyte esterases to an inactive metabolite, making it safe for use in patients with renal or hepatic dysfunction .

Adverse Effects

While esprolol is generally well-tolerated, potential adverse effects include:

- Hemodynamic Compromise : Hypotension is the most common side effect, occurring in over 10% of patients.

- Dizziness and Infusion Site Reactions : These may occur but are typically mild.

- Rare but Serious Reactions : Include bradycardia, cardiac arrest, and bronchospasm .

Case Study 1: Management of Cardiovascular Stress

In a randomized controlled trial involving 30 patients undergoing anesthesia induction, esprolol was administered to assess its impact on hemodynamic responses. The study found that patients receiving esprolol had significantly lower heart rates and reduced pressor responses during laryngoscopy compared to the control group receiving saline .

Case Study 2: Refractory Ventricular Fibrillation

A recent study indicated that esprolol may enhance survival rates in patients experiencing refractory ventricular fibrillation in prehospital settings. This suggests its potential utility beyond traditional indications, particularly in emergency medicine .

Summary

Esprolol hydrochloride is a vital medication in acute care settings due to its rapid action and effectiveness in controlling heart rate and blood pressure. Its applications extend from managing supraventricular tachycardia to off-label uses in critical care scenarios. Ongoing research continues to explore its potential benefits in various medical conditions, underscoring its importance in modern pharmacotherapy.

Propriétés

Numéro CAS |

112805-65-9 |

|---|---|

Formule moléculaire |

C17H28ClNO4 |

Poids moléculaire |

345.9 g/mol |

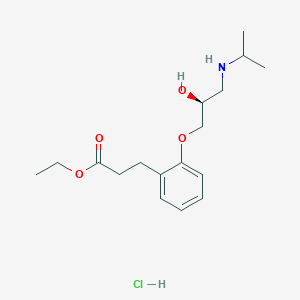

Nom IUPAC |

ethyl 3-[2-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride |

InChI |

InChI=1S/C17H27NO4.ClH/c1-4-21-17(20)10-9-14-7-5-6-8-16(14)22-12-15(19)11-18-13(2)3;/h5-8,13,15,18-19H,4,9-12H2,1-3H3;1H/t15-;/m0./s1 |

Clé InChI |

IKFUEAAUZIWSDO-RSAXXLAASA-N |

SMILES |

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl |

SMILES isomérique |

CCOC(=O)CCC1=CC=CC=C1OC[C@H](CNC(C)C)O.Cl |

SMILES canonique |

CCOC(=O)CCC1=CC=CC=C1OCC(CNC(C)C)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Esprolol hydrochloride; ACC-9369; ACC9369; ACC 9369. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.